molecular formula C8H9FN2O3S B8374196 5-(Aminosulfonyl)-2-fluoro-N-methylbenzamide

5-(Aminosulfonyl)-2-fluoro-N-methylbenzamide

Cat. No.: B8374196
M. Wt: 232.23 g/mol
InChI Key: QBJJYJGNDKVAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminosulfonyl)-2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9FN2O3S and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9FN2O3S

Molecular Weight

232.23 g/mol

IUPAC Name

2-fluoro-N-methyl-5-sulfamoylbenzamide

InChI

InChI=1S/C8H9FN2O3S/c1-11-8(12)6-4-5(15(10,13)14)2-3-7(6)9/h2-4H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

QBJJYJGNDKVAII-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(aminosulfonyl)-2-fluorobenzoic acid [prepared according to Chem. Pharm. Bull. 1995, 43, 582-7] (22.98 g, 105 mmol) in THF (500 mL) at room temperature under nitrogen was added carbonyldiimidazole (17 g, 105 mmol). After stirring for 2.25 h a solution of methylamine in THF (2M, 70 mL, 140 mmol) was added dropwise and the reaction was allowed to stir for 18 h. The crude reaction mixture was concentrated to a low volume and EtOAc (150 mL) was added to the resulting thick oil. This mixture was stirred and a granular precipitate formed which was collected by filtration. This crude product, contaminated with imidazole, was suspended in DCM (300 mL) and heated at reflux for 5 h. After cooling to room temperature the mixture was filtered to give the desired product (19.8 g, 81%) containing <2% w/w imidazole; 1H NMR δH (300 MHz, d4-MeOH) 2.97 (3H, s), 7.40 (1H, t), 8.05 (1H, m), 8.29 (1H, d); MS m/z (TS+) 250 (MNH4+).
Quantity
22.98 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a suspension of 5-(aminosulfonyl)-2-fluorobenzoic acid [prepared according to Chem. Pharm. Bull. 1995, 43(4), 582-7] (3.0g, 13.7mmol) in dichloromethane (100 mL) at room temperature under nitrogen was added 1-(3-dimethylaminopropyl)-3-ethylcarbodlimide hydrochloride (WSCDI) (2.89 g, 15.06 mmol) followed by a solution of methylamine in tetrahydrofuran (2 M, 8.21 mL, 16.42 mmol), dropwise and the reaction allowed to stir for 16 hours. The crude reaction mixture was then evaporated to dryness and the residue chromatographed on silica gel, eluting with dichloromethane:methanol:ammonia (84:14:2) as solvent to give the amide (732mg, 23%) as a white powder. 1H NMR (300 MHz, d4-MeOH): δ=2.97 (3 H, s), 7.40 (1 H, t), 8.05 (1 H, m), 8.29 (1 H, d). MS m/z 250 (MNH4)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarbodlimide hydrochloride
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.21 mL
Type
reactant
Reaction Step Four
Name
Yield
23%

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